molecular formula C13H14Cl2N4O4 B2378613 ((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 52678-40-7

((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B2378613
CAS No.: 52678-40-7
M. Wt: 361.18
InChI Key: LZDIYWCJZOULCR-IOSLPCCCSA-N
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Description

((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS: 24639-06-3, MW: 341.75 g/mol) is a nucleoside analog featuring a 2,6-dichloropurine base linked to a protected dioxolane-fused ribose moiety . This compound serves as a key intermediate in synthesizing modified nucleosides for therapeutic and biochemical applications .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2,6-dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(14)17-12(15)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDIYWCJZOULCR-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS No. 24639-06-3) is a novel purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₅O₄
Molecular Weight341.75 g/mol
StructureChemical Structure

Recent studies indicate that this compound exhibits dual receptor-binding activity against peroxisome proliferator-activated receptors (PPAR) γ and δ. The structural similarity of this compound to known PPAR modulators suggests it may act as a dual modulator without significant binding to adenosine receptors (AR) .

1. PPAR Modulation

Research has shown that derivatives similar to this compound can promote adiponectin secretion in human bone marrow mesenchymal stem cells (hBM-MSCs), which is crucial for metabolic regulation and insulin sensitivity . The binding affinity of the compound to PPARs was notably high but lacked affinity for PPAR α, indicating a selective modulation profile.

2. Antioxidant Properties

The biological activity of the compound also includes potential antioxidant effects. Studies have indicated that purine derivatives can scavenge free radicals and reduce oxidative stress in cellular models .

3. Anti-inflammatory Effects

In vitro studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in various disease models:

  • Diabetes Model : In a study involving diabetic mice, a related purine derivative demonstrated improved glucose tolerance and insulin sensitivity through PPAR modulation .
  • Cancer Research : Another study indicated that purine derivatives could inhibit cancer cell proliferation by inducing apoptosis via PPAR-mediated pathways .

Efficacy in Different Models

The efficacy of this compound has been evaluated in various biological assays:

Study TypeFindings
In vitro cell culturesSignificant increase in adiponectin secretion
Animal modelsImproved metabolic profiles in diabetic mice
Cancer cell linesReduced proliferation and induced apoptosis

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : The dichloro-purine derivative has shown promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes.
  • Antitumor Activity : Studies have suggested that the compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines. This activity is attributed to its ability to interfere with nucleic acid synthesis.

Research Applications

The compound is primarily used in laboratory settings for research purposes. Here are some notable applications:

  • Drug Development : Due to its biological properties, it serves as a lead compound for the synthesis of new antiviral and anticancer agents.
  • Biochemical Studies : Researchers utilize this compound to study enzyme interactions and metabolic pathways involving purine derivatives.
  • Pharmacological Research : It is employed in pharmacological studies to evaluate its efficacy and safety profiles in preclinical models.

Case Studies

Several studies have documented the applications of this compound:

  • A study published in Molecules demonstrated the synthesis of related compounds and their evaluation for antiviral activity against specific viruses. The results indicated that modifications in the purine structure could enhance efficacy against viral targets .
  • Another research article highlighted the antitumor effects of similar purine derivatives, suggesting that structural variations could lead to improved therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name / ID Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Method & Yield Key Properties/Bioactivity
Main Compound 341.75 2,6-Dichloro-purine; 2,2-dimethyl-dioxolane ring; hydroxymethyl Not explicitly detailed High stability; used as intermediate
9-((3aR,4R,6R,6aR)-6-Aminomethyl-2,2-dimethyl-tetrahydro-furo[3,4-d]-1,3-dioxol-4-yl)-9H-purin-6-ylamine () ~325 (estimated) 6-Amino-purine; aminomethyl group on dioxolane Pd/C hydrogenation (88% yield) Enhanced solubility; potential for hydrogen bonding
N-(4-((...trifluoromethylphenylpiperazin-1-yl)-purine)phenyl)methanesulfonamide () 689.2 ([M+H]⁺) Trifluoromethylphenylpiperazinyl; methanesulfonamide Sulfonylation (57.9% yield) Bulky substituents; likely kinase inhibition or receptor antagonism
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () ~300 (estimated) 6-Amino-2-chloro-purine; unprotected tetrahydrofuran ring Ammonium chloride reaction Reduced lipophilicity; potential antiviral activity
CAS 30685-38-2 () Not specified 2,6-Diamino-purine; 2,2-dimethyl-dioxolane ring Commercial synthesis High-purity intermediate; reactive amino groups for further derivatization

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